molecular formula C15H12O3 B14360339 3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one CAS No. 92545-53-4

3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one

Cat. No.: B14360339
CAS No.: 92545-53-4
M. Wt: 240.25 g/mol
InChI Key: BHVGUJDNUAYZGN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one is a chemical compound belonging to the benzofuran family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. A common synthetic route might include:

    Starting Materials: Phenylacetic acid derivatives and salicylaldehyde derivatives.

    Reaction Conditions: Acidic or basic catalysts, elevated temperatures, and solvents like ethanol or methanol.

    Steps: Condensation followed by cyclization to form the benzofuran ring.

Industrial Production Methods

Industrial production methods would likely scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve:

    Continuous Flow Reactors: For better control over reaction conditions.

    Catalysts: Use of more efficient catalysts to speed up the reaction.

    Purification: Techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized products.

    Reduction: Formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development.

    Industry: Used in the synthesis of dyes, fragrances, or other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include:

    Enzyme Inhibition: Blocking the activity of specific enzymes.

    Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-phenylbenzofuran: Similar structure with different substituents.

    5-Methyl-2-phenylbenzofuran: Lacks the hydroxy group.

    3-Phenyl-1-benzofuran-2(3H)-one: Lacks the methyl and hydroxy groups.

Uniqueness

3-Hydroxy-5-methyl-3-phenyl-1-benzofuran-2(3H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of the hydroxy, methyl, and phenyl groups can affect its solubility, stability, and interactions with other molecules.

Properties

CAS No.

92545-53-4

Molecular Formula

C15H12O3

Molecular Weight

240.25 g/mol

IUPAC Name

3-hydroxy-5-methyl-3-phenyl-1-benzofuran-2-one

InChI

InChI=1S/C15H12O3/c1-10-7-8-13-12(9-10)15(17,14(16)18-13)11-5-3-2-4-6-11/h2-9,17H,1H3

InChI Key

BHVGUJDNUAYZGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C2(C3=CC=CC=C3)O

Origin of Product

United States

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